molecular formula C24H20N4OS2 B11285501 1-(Indolin-1-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

1-(Indolin-1-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B11285501
M. Wt: 444.6 g/mol
InChI Key: LTRGGMJADWCGND-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound that features a unique combination of indole, thiazole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and pyridazine rings. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(Indolin-1-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its combination of these three moieties, which may confer distinct properties and applications not seen in other compounds.

Properties

Molecular Formula

C24H20N4OS2

Molecular Weight

444.6 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone

InChI

InChI=1S/C24H20N4OS2/c1-16-23(31-24(25-16)18-8-3-2-4-9-18)19-11-12-21(27-26-19)30-15-22(29)28-14-13-17-7-5-6-10-20(17)28/h2-12H,13-15H2,1H3

InChI Key

LTRGGMJADWCGND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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